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Compound of Interest

Compound Name: Recombinant Trypsin

Cat. No.: B1353172 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) concerning the impact of pH and buffer selection on the efficiency of recombinant
trypsin.

Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering

potential causes and solutions.

Issue 1: Low or No Tryptic Digestion of Protein Substrate
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Potential Cause Troubleshooting Steps

Suboptimal pH

Verify the pH of your digestion buffer.

Recombinant trypsin exhibits maximum activity

in a pH range of 8.0 to 9.0.[1][2][3][4][5] Adjust

the pH of your buffer accordingly. For long

digestions, re-verify the pH as it can change

over time.

Inappropriate Buffer Choice

Certain buffer components can inhibit trypsin

activity. Phosphate-buffered saline (PBS) and

ammonium bicarbonate (ABC) have been

shown to reduce digestion efficiency compared

to Tris-HCl and HEPES.[6] If possible, switch to

a recommended buffer such as 50 mM Tris-HCl.

Incorrect Buffer Concentration

While standard concentrations are often 50-100

mM, very high or very low buffer concentrations

can affect enzymatic activity. Ensure your buffer

concentration is within the recommended range

for your specific protocol.

Protein Precipitation

Your target protein may not be soluble in the

chosen digestion buffer, preventing trypsin from

accessing cleavage sites. Ensure your protein is

fully solubilized before adding trypsin. Additives

like urea or guanidine-HCl can aid in

solubilization, but be aware that they can also

impact trypsin activity.[6]

Enzyme Instability

Recombinant trypsin can lose activity if stored or

handled improperly. Reconstitute lyophilized

trypsin in 1 mM HCl to maintain stability and

store at -20°C or below.[2][7] Avoid repeated

freeze-thaw cycles.

Issue 2: High Number of Missed Cleavages
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Potential Cause Troubleshooting Steps

Reduced Trypsin Activity

A suboptimal pH, such as in ammonium acetate

at pH 6.0, can lead to a significant increase in

missed cleavages.[8] While this buffer can

reduce artificial deamidation, it compromises

trypsin's cleavage efficiency. Consider if this

trade-off is acceptable for your experimental

goals.

Inhibitory Buffer Components

As with low overall digestion, some buffers can

reduce the rate of cleavage at specific sites.

Buffers such as ammonium bicarbonate and

PBS have been shown to decrease the rate of

digestion.[6]

Insufficient Incubation Time

For complex proteins or under suboptimal

conditions, a longer incubation time may be

necessary to achieve complete digestion. You

can perform a time-course experiment to

determine the optimal digestion time for your

specific protein.

Incorrect Trypsin-to-Protein Ratio

A common starting point is a 1:20 to 1:100 (w/w)

ratio of trypsin to protein. If you observe a high

number of missed cleavages, consider

increasing the amount of trypsin.

Issue 3: High Levels of Artificial Deamidation
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Potential Cause Troubleshooting Steps

High pH of Digestion Buffer

Alkaline pH, especially during long incubations

at 37°C, can promote the chemical deamidation

of asparagine and glutamine residues.[8][9][10]

Buffer Composition

Some buffers are more prone to causing

artificial deamidation than others. The order of

buffers causing artificial asparagine deamidation

has been reported as: TEAB > ABC > Tris-HCl >

HEPES > ammonium acetate.[8][9][10]

Prolonged Digestion Time
The longer the incubation at an alkaline pH, the

greater the chance of artificial deamidation.[9]

Solution

To minimize deamidation, consider using a

buffer with a lower pH, such as HEPES at pH

8.5 or even ammonium acetate at pH 6.0, but be

aware of the potential for increased missed

cleavages with the latter.[8][10] Alternatively,

shorten the digestion time.

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for recombinant trypsin activity?

A1: The optimal pH for recombinant trypsin is in the alkaline range, typically between 8.0 and

9.0.[1][2][4][5] Some studies have shown maximal activity at pH 8.0 to 8.5.

Q2: Which buffer should I choose for my trypsin digestion?

A2: The choice of buffer depends on your experimental priorities.

For high digestion efficiency: Tris-HCl and HEPES are excellent choices.[6]

To minimize artificial deamidation: HEPES is a good option, showing less deamidation than

Tris-HCl, ABC, and TEAB.[10] Ammonium acetate at pH 6.0 results in the least deamidation

but significantly reduces trypsin efficiency, leading to more missed cleavages.[8][9]
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For iTRAQ or TMT labeling: Triethylammonium bicarbonate (TEAB) is commonly used as it

is volatile and does not contain primary amines that would interfere with labeling reagents.[8]

However, be aware that it can cause higher levels of deamidation.[8][9]

For mass spectrometry compatibility: Ammonium bicarbonate (ABC) is widely used because

it is volatile and easily removed before MS analysis.[8] However, it can reduce digestion

efficiency and increase deamidation compared to Tris-HCl and HEPES.[6][8]

Q3: Can I use PBS as a buffer for trypsin digestion?

A3: While it is possible, PBS is not recommended for optimal trypsin digestion as it has been

shown to adversely affect digestion efficiency, leading to a significant reduction in product

formation compared to buffers like Tris-HCl and HEPES.[6]

Q4: How does temperature affect trypsin activity in different pH and buffer conditions?

A4: Trypsin is generally used at 37°C for overnight digestions.[2][9] However, some protocols

use higher temperatures for shorter durations. It's important to note that higher temperatures

can accelerate both enzymatic activity and undesirable side reactions like deamidation. The

stability of trypsin is also pH-dependent, with maximal stability observed at around pH 3.0.[11]

At the optimal pH for activity (around 8.0), trypsin is more prone to autolysis, a process that can

be mitigated by the presence of calcium ions.

Q5: How should I reconstitute and store my recombinant trypsin?

A5: For long-term stability, lyophilized recombinant trypsin should be reconstituted in a low

pH solution, such as 1 mM HCl, to a stock concentration of about 1 mg/mL.[2][7] The acidic pH

minimizes autolysis. This stock solution is stable for extended periods when stored at -20°C or

below.[7] For working solutions, the acidic stock can be diluted into the desired digestion buffer

immediately before use.[7]

Quantitative Data Summary
Table 1: Effect of Buffer Choice on Trypsin Digestion Efficiency
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Buffer (0.1 M)
Relative Digestion
Efficiency

Reference

Tris-HCl (pH 8.0) High (<20% reduction) [6]

HEPES (pH 8.5) High (<20% reduction) [6][10]

Ammonium Bicarbonate (ABC)
Reduced (90% product

reduction)
[6]

Phosphate Buffered Saline

(PBS)

Significantly Reduced (70%

product reduction)
[6]

Table 2: Influence of Buffer on Artificial Asparagine Deamidation

Buffer (50 mM)
Relative Level of Artificial
Deamidation

Reference

Triethylammonium Bicarbonate

(TEAB)
Highest [8][9]

Ammonium Bicarbonate (ABC) High [8][9]

Tris-HCl (pH 8.0) Moderate [8][9]

HEPES (pH 8.5) Low [10]

Ammonium Acetate (pH 6.0) Lowest [8][9]

Experimental Protocols
Protocol 1: In-Solution Protein Digestion with Recombinant Trypsin

Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in

100 mM Tris-HCl, pH 8.5).

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour

at 37°C to reduce disulfide bonds.
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Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 1

hour in the dark at room temperature to alkylate the reduced cysteine residues.

Dilution: Dilute the sample with a buffer such as 50 mM Tris-HCl, pH 8.0, or 50 mM

ammonium bicarbonate to reduce the urea concentration to less than 1 M.

Digestion: Add recombinant trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

Incubation: Incubate the mixture overnight (12-18 hours) at 37°C.

Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid to a final

concentration of 1% to lower the pH.

Protocol 2: Chromogenic Assay for Trypsin Activity

This protocol uses Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The hydrolysis of

BAEE by trypsin leads to an increase in absorbance at 253 nm.

Reagent Preparation:

Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.

Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the buffer.

Enzyme Solution: Prepare a solution of recombinant trypsin in cold 1 mM HCl

immediately before use.

Assay Procedure:

Pipette the buffer and substrate solution into a quartz cuvette.

Equilibrate the cuvette to 25°C in a spectrophotometer.

Add the enzyme solution to the cuvette and mix immediately by inversion.

Record the increase in absorbance at 253 nm for 5 minutes.
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Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion

of the curve. One BAEE unit of trypsin activity is defined as the amount of enzyme that

produces a ΔA253 of 0.001 per minute at pH 7.6 and 25°C.
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Click to download full resolution via product page

Caption: Troubleshooting workflow for low or no tryptic digestion.
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Caption: Buffer selection guide based on experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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